Xanthene-9-thione chemical structure and properties
Xanthene-9-thione chemical structure and properties
An In-depth Technical Guide to the Chemistry and Applications of Xanthene-9-thione
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Xanthene-9-thione, a heterocyclic compound of significant interest in synthetic and materials chemistry. We will move beyond a superficial overview to dissect its core chemical principles, from synthesis and reactivity to its spectroscopic signature and practical applications. The methodologies and insights presented herein are designed for researchers, scientists, and professionals in drug development who require a robust understanding of this versatile molecular scaffold.
Molecular Architecture and Core Properties
Xanthene-9-thione, systematically named 9H-xanthene-9-thione, is a sulfur analog of the more commonly known xanthone. Its structure consists of a central pyran ring fused to two benzene rings, with a thiocarbonyl group (C=S) at the 9-position.[1] This arrangement results in a largely planar, rigid tricyclic system that is fundamental to its chemical behavior and photophysical properties.
Caption: General workflow for the synthesis of Xanthene-9-thione.
Protocol 2.1: Synthesis via Thionation with Lawesson's Reagent
This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting xanthone.
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Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 9H-xanthen-9-one (1.0 eq).
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Reagent Addition: Add anhydrous toluene as the solvent, followed by Lawesson's reagent (0.5 - 0.6 eq). Rationale: Using a slight excess of xanthone ensures the complete consumption of the sulfurating agent, simplifying purification.
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Reaction: Heat the mixture to reflux. The reaction progress is monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, typically more colorful, lower Rf spot indicates product formation.
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Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solution to remove any insoluble byproducts.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield pure Xanthene-9-thione as a crystalline solid.
Spectroscopic Characterization
The identity and purity of synthesized Xanthene-9-thione are confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Table 2: Key Spectroscopic Data
| Technique | Observed Features (Typical) | Interpretation |
| UV-Vis | λ_max ~280-300 nm (π→π)λ_max ~400-450 nm (n→π) | The intense higher-energy band corresponds to transitions within the aromatic system. The weaker, lower-energy band is characteristic of the thiocarbonyl group's n→π* transition, responsible for the compound's color. |
| IR (KBr, cm⁻¹) | ~1250-1200 (C=S stretch)~1350-1300 (asym. C-O-C stretch)~3100-3000 (Aromatic C-H stretch) | The C=S stretching vibration is significantly lower in frequency than the C=O stretch of xanthone (~1660 cm⁻¹), providing definitive evidence of successful thionation. |
| ¹H NMR (CDCl₃, δ) | ~8.5-8.7 ppm (dd, 2H)~7.3-7.8 ppm (m, 6H) | The two protons adjacent to the ether oxygen (H1, H8) are the most deshielded due to the combined anisotropic effects of the thiocarbonyl group and the electron-withdrawing nature of the oxygen. |
| ¹³C NMR (CDCl₃, δ) | ~210-215 ppm (C=S)~120-155 ppm (Aromatic C) | The thiocarbonyl carbon resonance appears far downfield, a hallmark of C=S groups, and serves as a key diagnostic peak. |
Note: Exact peak positions can vary based on solvent and instrumentation.
Reactivity and Synthetic Utility
The thiocarbonyl group is the epicenter of Xanthene-9-thione's reactivity. It serves as a versatile electrophilic handle for constructing more complex xanthene-based architectures, particularly fluorescent dyes.
Caption: Key reaction pathways involving the thiocarbonyl group.
Application Case Study: Synthesis of 9-Aminopyronine Dyes
A significant application of Xanthene-9-thione is its role as a precursor to 9-aminopyronine dyes. [2]These compounds are valuable as fluorescent probes and biomarkers. The synthesis involves the reaction of the thiocarbonyl group with an amine, followed by an activation step.
Protocol 4.1: Synthesis of a 9-Aminopyronine Precursor
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Activation: To a solution of Xanthene-9-thione (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add a coupling agent such as trifluoromethanesulfonic anhydride or oxalyl chloride at 0 °C. Causality: This step converts the thiocarbonyl into a more reactive intermediate, such as a thio-xanthylium salt, which is highly susceptible to nucleophilic attack.
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Nucleophilic Attack: Slowly add an electron-rich amine (e.g., 4-aminopyridine) (1.1 eq) to the activated mixture.
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Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
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Workup & Purification: Quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product via column chromatography to obtain the target 9-amino-9H-xanthene derivative. [2]
Broader Applications and Future Outlook
The rigid, planar xanthene scaffold is a privileged structure in medicinal chemistry and materials science. [3]While Xanthene-9-thione itself is primarily a synthetic intermediate, its derivatives have found diverse applications.
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Fluorescent Probes: The conversion of Xanthene-9-thione into rhodamine and pyronine dyes is its most prominent application. These dyes are workhorses in bioimaging, flow cytometry, and as laser dyes due to their high fluorescence quantum yields and photostability. [2][4][5]* Organic Electronics: The sulfur atom and the extended π-system suggest potential utility in organic semiconductors and electro-optical devices, an area of ongoing research. [3]* Medicinal Chemistry: The xanthene core is present in numerous biologically active compounds. [6]Derivatives of Xanthene-9-thione serve as building blocks for creating libraries of novel compounds for screening in drug discovery programs targeting various diseases. [3] In conclusion, Xanthene-9-thione is a pivotal intermediate that bridges the chemistry of xanthones with that of sulfur-containing heterocycles. Its well-defined synthesis, predictable reactivity at the thiocarbonyl group, and clear spectroscopic handles make it an invaluable tool for chemists. Future research will likely focus on expanding its use in asymmetric catalysis and developing novel functional materials with tailored photophysical properties for advanced technological applications.
References
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Singh, H., et al. (2024). Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. Ultrasonics Sonochemistry, 108, 106963. Available at: [Link].
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Wang, Y., et al. (2019). The optical properties of 9-amino-9H-xanthene derivatives in different pH and their application for biomarkers in lysosome and mitochondria. Sensors and Actuators B: Chemical, 296, 126645. (Link provided via ResearchGate). Available at: [Link].
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ChemSynthesis (n.d.). 9H-xanthene-9-thione. Retrieved from [Link].
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Gharanjig, K., et al. (2022). Photophysical Properties of a Novel Xanthene Dye. Progress in Color, Colorants and Coatings, 15(1), 87-96. (Link provided via ResearchGate). Available at: [Link].
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Shaikh, K.A., & Chaudhari, U.N. (2020). Facile and efficient synthesis of xanthene derivatives mediated by lanthanum(III) nitrate hexahydrate under solvent free condition. Chemistry Journal of Moldova, 15(2), 99-104. Available at: [Link].
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Gunjegaonkar, M.B., Fegade, S.A., & Kolhe, R.C. (2018). Review on Medicinal Importance of Xanthene Derivatives. International Journal of Research in Pharmacy and Chemistry, 8(2), 319-328. Available at: [Link].
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